A multi-step synthesis of N-(5-Chloro-2-phenoxyphenyl)-4-fluorobenzenesulfonamide and its analogs has been described. [] The process involves the optimization of early lead matter to remove structural alerts, improve metabolic stability, and reduce concerns related to cytochrome P450 inhibition-driven drug-drug interactions. [] The synthesis aims to achieve a balance of desirable preclinical in vitro properties. []
While specific details about the molecular structure of N-(5-Chloro-2-phenoxyphenyl)-4-fluorobenzenesulfonamide are not provided in the analyzed papers, it is classified as a diaryl ether aryl sulfonamide. [] This structural classification provides some insight into its potential molecular features, suggesting the presence of:
N-(5-Chloro-2-phenoxyphenyl)-4-fluorobenzenesulfonamide functions as a selective inhibitor of the voltage-gated sodium channel NaV1.7. [] It binds to a specific site within the voltage sensing domain of this channel. [] NaV1.7 plays a crucial role in pain signaling. [] By selectively inhibiting NaV1.7, this compound is hypothesized to disrupt pain transmission. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4